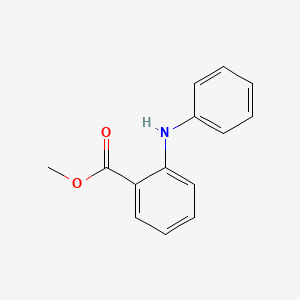

2-Anilinobenzoic acid methyl ester

Vue d'ensemble

Description

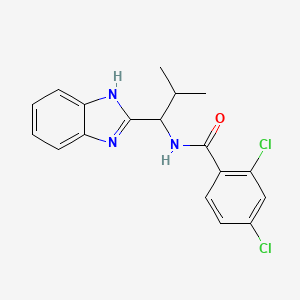

2-Anilinobenzoic acid methyl ester, also known as methyl 2-anilinobenzoate, is a compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Anilinobenzoic acid methyl ester ligands can be achieved through the amination of methyl 2-bromobenzoate in the presence of Pd(dba)2/dppf and Cs2CO3 .Molecular Structure Analysis

The InChI code for 2-Anilinobenzoic acid methyl ester is1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

2-Anilinobenzoic acid methyl ester is a solid or semi-solid substance that can range in color from colorless to light yellow to yellow .Applications De Recherche Scientifique

Ethylene Polymerization and Copolymerization

Neutral nickel complexes containing an anilinobenzoic acid methyl ester ligand are prepared and applied for the ethylene polymerization and copolymerization with polar monomers . The complex containing isopropyl substituent on the aniline ligand conducts ethylene polymerization with high activity and good thermal stability . Most importantly, the catalyst promotes the copolymerization of ethylene and polar monomers with high activity, affording ester-functionalized semicrystalline polyethylene with reasonable polar monomer content .

Synthesis of Functionalized Polyolefins

The anilinobenzoic acid methyl ester ligand is used in the synthesis of six-membered neutral nickel complexes for the ethylene polymerization and copolymerization with polar monomers . These complexes are used to investigate the electronic effects of the ligand on the catalytic behavior .

Catalyst in Chemical Reactions

The anilinobenzoic acid methyl ester ligand is used in the preparation of nickel complexes that serve as catalysts in chemical reactions . These catalysts exhibit high tolerance toward functional polar groups .

4. Research and Development in Material Science The anilinobenzoic acid methyl ester is used in the State Key Laboratory for Modification of Chemical Fibers and Polymer Materials, College of Material Science and Engineering, Donghua University, Shanghai, China . It is used in the development of new materials and the modification of existing ones .

Industrial Applications

The anilinobenzoic acid methyl ester is used in the Key Laboratory of Synthetic Rubber, Changchun Institute of Applied Chemistry, Chinese Academy of Sciences, Changchun, China . It is used in the development of synthetic rubber and other related products .

Mécanisme D'action

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDHBYXHXZCAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957117 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anilinobenzoic acid methyl ester | |

CAS RN |

35708-19-1 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2951811.png)

![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)

![[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2951825.png)

![3-(Cyanomethyl)-1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3-phenylurea](/img/structure/B2951830.png)

![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2951832.png)